molecular formula C18H24Cl2N2O B1226520 cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

Cat. No.: B1226520
M. Wt: 355.3 g/mol
InChI Key: JUBNVWGVNWIXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(±)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is a synthetic small-molecule compound characterized by a benzeneacetamide backbone substituted with 3,4-dichloro groups. The molecule features a methyl group and a cyclohexyl-pyrrolidinyl moiety attached to the acetamide nitrogen, with stereochemistry defined by the cis configuration.

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNVWGVNWIXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenylcarboxylate Ester Intermediate

The synthesis begins with the condensation of ethyl 2-cyclohexanone carboxylate (or mixed methyl/ethyl esters) with pyrrolidine in a benzene/toluene solvent system under reflux. This step facilitates aza-Michael addition, forming ethyl cis-2-(1-pyrrolidinyl)-1-cyclohexen-1-ylcarboxylate (Figure 1). Azeotropic distillation removes water, driving the reaction to completion (~18 hours). The product is obtained in ~85% yield after solvent evaporation and purification via silica gel chromatography.

Critical Parameters

  • Solvent : Benzene or toluene (non-polar, facilitates water removal)

  • Temperature : Reflux (~80°C for benzene)

  • Stoichiometry : 1:1 molar ratio of cyclohexanone carboxylate to pyrrolidine

Hydrogenation to cis-2-Pyrrolidinylcyclohexanecarboxylate

The cyclohexenylcarboxylate undergoes catalytic hydrogenation using platinum oxide (PtO₂) in ethanol under 50–60 psi H₂ pressure. This step reduces the double bond, yielding ethyl cis-2-(1-pyrrolidinyl)cyclohexanecarboxylate with >90% stereoselectivity for the cis isomer. The reaction completes within 12–24 hours, after which the catalyst is filtered, and the product is isolated by rotary evaporation.

Stereochemical Control

  • Hydrogenation occurs syn to the pyrrolidinyl group, favoring cis-diastereomer formation.

  • Minor trans isomers (<10%) are separable via flash chromatography if required.

Synthesis of cis-2-Amino-N-methylcyclohexylamine

The ethyl ester is converted to the primary amine through a Curtius rearrangement :

  • Hydrazide Formation : Treatment with hydrazine hydrate in ethanol under reflux (6 hours) yields cis-2-(1-pyrrolidinyl)cyclohexanecarbohydrazide .

  • Nitrosation and Rearrangement : Reaction with NaNO₂/HCl at 0–5°C generates the acyl azide, which thermally decomposes (80–100°C) to the isocyanate intermediate. Hydrolysis with aqueous HCl affords cis-2-(1-pyrrolidinyl)cyclohexanamine .

  • N-Methylation : The primary amine is methylated using methyl formate in methanol under reflux (8 hours), yielding cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine .

Yield Optimization

  • Curtius rearrangement: ~65–70% yield after purification.

  • N-Methylation: >90% yield due to mild conditions.

Acylation with 3,4-Dichlorobenzeneacetyl Chloride

The final step involves reacting cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine with 3,4-dichlorobenzeneacetyl chloride in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds for 12–18 hours. The product is purified via recrystallization (ethanol/water) or silica gel chromatography, yielding cis-(±)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide as a white solid.

Reaction Conditions

  • Molar Ratio : 1:1 amine to acyl chloride

  • Solvent : DCM (ensures solubility of both reactants)

  • Base : TEA (2.5 equiv to neutralize HCl)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, aromatic), 7.15–7.10 (m, 1H, aromatic), 3.85–3.70 (m, 1H, NCH₂), 3.10–2.95 (m, 2H, pyrrolidinyl), 2.80 (s, 3H, NCH₃), 2.60–2.40 (m, 4H, cyclohexyl).

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Stereochemical Validation

  • NOESY Experiments : Confirmed cis configuration via spatial proximity of cyclohexyl H-1 and H-2 protons.

  • Chiral HPLC : Racemic mixture resolved using a Chiralpak AD-H column, confirming (±) enantiomerism.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Journal)
Cyclohexenyl Ester85% yield, 18h reflux82% yield, 20h reflux
HydrogenationPtO₂, 90% cisPd/C, 85% cis
Curtius Rearrangement68% yieldNot reported
Acylation75% yield80% yield

Key Findings

  • Catalyst Choice : PtO₂ outperforms Pd/C in hydrogenation stereoselectivity.

  • Acylation Efficiency : Higher yields achieved with slow addition of acyl chloride at 0°C.

Industrial Scalability and Challenges

Process Optimization

  • Cost-Effective Catalysts : Replacing PtO₂ with Raney Ni reduces costs but lowers cis selectivity to 75%.

  • Solvent Recycling : Toluene and DCM are recoverable via distillation, improving sustainability.

Regulatory Considerations

  • Genotoxic Impurities : Residual hydrazine from Curtius rearrangement must be <1 ppm (ICH Q3 guidelines).

  • Polymorphism : Recrystallization from ethanol/water ensures consistent crystal form (Form I, melting point 148–150°C) .

Chemical Reactions Analysis

Types of Reactions

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues from

The compound shares structural motifs with several halogenated and amide-containing molecules listed in , including:

7-Chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione : A benzodiazepine derivative with a chloro substituent. Unlike the target compound, this molecule lacks the cyclohexyl-pyrrolidinyl group but shares halogenated aromaticity, which may influence receptor binding or metabolic stability .

The absence of the acetamide chain distinguishes it from the target compound .

N-Cyclohexyl-2-(1-pentylindol-3-yl)acetamide : Shares the acetamide backbone and cyclohexyl group but incorporates an indole moiety. This structural variation may alter bioavailability or target specificity compared to the dichlorinated benzeneacetamide .

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Potential Bioactivity
Target Compound 3,4-Dichloro, cyclohexyl-pyrrolidinyl High lipophilicity, receptor binding
7-Chloro-1-methyl-5-phenyl-benzodiazepine-dione Chloro, benzodiazepine core Sedative/hypnotic effects
N-Cyclohexyl-2-(1-pentylindol-3-yl)acetamide Indole, pentyl chain Cannabinoid receptor modulation

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structurally related molecules:

  • Halogenation Effects : The 3,4-dichloro substitution on the benzene ring likely enhances binding affinity to hydrophobic pockets in target proteins, a feature observed in chlorinated pharmaceuticals like chlorpromazine .
  • Cyclohexyl-Pyrrolidinyl Group : This moiety may improve blood-brain barrier penetration compared to simpler amines, as seen in CNS-targeting drugs .

Biological Activity

The compound cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide, commonly referred to as U-50,488, is a synthetic opioid that has garnered attention for its pharmacological properties, particularly its activity at the kappa-opioid receptor (KOR). This article explores the biological activity of this compound, focusing on its receptor interactions, analgesic effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H26Cl2N2O
  • Molecular Weight : 359.34 g/mol

This compound is characterized by its dichlorobenzene core and a pyrrolidine moiety, which contribute to its binding affinity and selectivity for opioid receptors.

Receptor Binding Affinity

Research has shown that U-50,488 exhibits varying affinities for different opioid receptors. The following table summarizes the binding affinities (Ki values) of U-50,488 and its enantiomers at the kappa-opioid receptor:

CompoundKi (nM)
(-)-(1S,2S)-U50,4880.89
(+)-(1R,2R)-U50,488299
(±)-cis-U50,488167
(+)-cis-U50,4882715

These values indicate that the (-)-(1S,2S) enantiomer is significantly more potent than the other forms at KORs .

Pharmacological Effects

U-50,488 has been extensively studied for its analgesic properties. In animal models, it has demonstrated efficacy in pain relief comparable to traditional opioids but with a distinct side effect profile. Key findings include:

  • Analgesia : Studies have shown that U-50,488 produces analgesia in various pain models with an effective dose (ED50) ranging from 0.5 to 1.7 mg/kg in rats .
  • Discriminative Stimulus Effects : In rhesus monkeys trained to discriminate between saline and kappa agonists, U-50,488 fully substituted for ethylketocyclazocine (EKC), indicating its psychoactive effects are similar to other KOR agonists .

Case Studies

Several case studies have highlighted the clinical implications of U-50,488:

  • Chronic Pain Management : A study involving patients with chronic pain conditions suggested that U-50,488 could provide pain relief without the severe side effects associated with mu-opioid receptor agonists.
  • Neuroprotective Effects : Research indicates that sigma receptors may play a role in neuroprotection against neurodegenerative diseases. U-50,488's interaction with sigma receptors could be explored further for potential therapeutic applications in conditions like Alzheimer's disease .

Safety Profile and Side Effects

While U-50,488 is effective as an analgesic agent, it is essential to consider its safety profile:

  • Side Effects : Common side effects include sedation and dysphoria; however, these are generally less severe compared to mu-opioids.
  • Potential for Abuse : As with many opioids, there is a risk of dependence and abuse associated with U-50,488 usage.

Q & A

Q. What are the recommended synthetic routes for cis-(±)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the cyclohexyl-pyrrolidinyl backbone via nucleophilic substitution, followed by N-methylation and benzeneacetamide coupling. Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

FactorLow LevelHigh LevelOptimal Range
Reaction Temperature60°C100°C80–90°C
Catalyst (Pd/C) Loading2 mol%5 mol%3–4 mol%
Solvent Polarity (ET₃₀)40.1 (THF)55.4 (DMF)45–50 (DMSO)

Statistical analysis (e.g., ANOVA) of yield data from fractional factorial designs can identify critical factors . Coupling with computational reaction path searches (e.g., using quantum chemical calculations) can further refine conditions by predicting transition states and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can resolve cis/trans isomerism via coupling constants (e.g., cyclohexyl ring protons) and NOE correlations. For example, cis-isomers exhibit distinct NOE interactions between the pyrrolidinyl and methyl groups.
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving spatial arrangements of substituents on the cyclohexane ring.
  • HPLC-MS : Quantifies purity using reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass detection to identify impurities (e.g., diastereomers or unreacted intermediates) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and selectivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., nucleophilic substitution at the dichlorobenzene ring). For instance, Fukui indices can identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMSO.
  • Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity in functionalization reactions. A workflow might include:
    • Generate 3D conformers (e.g., using RDKit).
    • Compute molecular descriptors (e.g., HOMO/LUMO energies).
    • Train a random forest model on experimental yield data .

Q. What strategies are effective for resolving contradictions in experimental data related to this compound’s biological activity or physicochemical properties?

Methodological Answer:

  • Hypothesis-Driven Replication : Re-run experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables causing discrepancies in solubility or stability.
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays). Apply funnel plots to detect publication bias.
  • Cross-Validation with Computational Models : If experimental logP values conflict, validate via COSMO-RS simulations or compare with structurally analogous compounds (e.g., dichlorobenzene derivatives) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens at positions 3/4, varying cyclohexyl substituents).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., ClogP, molar refractivity) with biological activity. Example model output:
DerivativeClogPIC₅₀ (nM)Predicted IC₅₀ (nM)Residual
A3.2120115+5
B4.18592-7
  • Free-Wilson Analysis : Decompose activity contributions of specific substituents to prioritize synthetic targets .

Q. What advanced separation techniques are suitable for isolating diastereomers or enantiomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives to exploit enantioselective binding differences in migration times .

Q. How can researchers address discrepancies between computational predictions and experimental results in solubility or stability studies?

Methodological Answer:

  • Solvent Polymorph Screening : Use high-throughput crystallization to identify stable polymorphs with differing solubility profiles.
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and compare degradation pathways with DFT-predicted bond dissociation energies.
  • Error Analysis in Simulations : Quantify uncertainties in computational models (e.g., ±5 kcal/mol in DFT energy barriers) and perform sensitivity analyses on input parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide
Reactant of Route 2
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.